molecular formula C10H6N2O5S B6352335 5-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid CAS No. 1385696-27-4

5-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid

Cat. No.: B6352335
CAS No.: 1385696-27-4
M. Wt: 266.23 g/mol
InChI Key: OIIPLRJAHWOWLM-UHFFFAOYSA-N
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Description

5-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid is a chemical compound with a unique structure that has garnered interest in various scientific research fields. Its molecular framework consists of a thiophene ring substituted with a tetrahydro-pyrimidin-5-ylidenemethyl group, which is further modified with trioxo functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Involving the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the tetrahydro-pyrimidin-5-ylidenemethyl group.

  • Oxidation Reactions: To introduce the trioxo functionalities, oxidation reactions are employed using oxidizing agents such as potassium permanganate or chromic acid[_{{{CITATION{{{_3{4-((2,4,6-TRIOXOTETRAHYDROPYRIMIDIN-5(2H)-YLIDENE ... - ChemicalBook.

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation and oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction Reactions: Reduction reactions can be employed to modify the trioxo functionalities.

  • Substitution Reactions: Substitution reactions can introduce different functional groups to the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid.

  • Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

  • Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

  • Oxidized Derivatives: Various oxidized forms of the compound.

  • Reduced Derivatives: Reduced forms with modified trioxo functionalities.

  • Substituted Derivatives: Derivatives with different functional groups on the thiophene ring.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and polymer chemistry.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid derivatives: Similar compounds with variations in the substituents on the thiophene ring.

  • Tetrahydro-pyrimidin derivatives: Compounds with different substituents on the pyrimidinylidene group.

Uniqueness: 5-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid stands out due to its unique combination of the thiophene ring and the trioxo-functionalized tetrahydro-pyrimidinylidene group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5S/c13-7-5(8(14)12-10(17)11-7)3-4-1-2-6(18-4)9(15)16/h1-3H,(H,15,16)(H2,11,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIPLRJAHWOWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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